rac Benzodioxole-5-butanamine-d3 Etaydrochloride
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Overview
Description
Preparation Methods
The synthesis of rac Benzodioxole-5-butanamine-d3 Etaydrochloride involves several steps, including the introduction of deuterium atoms. The synthetic route typically starts with the preparation of the Benzodioxole ring, followed by the attachment of the butanamine chain. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
rac Benzodioxole-5-butanamine-d3 Etaydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac Benzodioxole-5-butanamine-d3 Etaydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a reference standard in analytical chemistry for the identification and quantification of related compounds . In biological research, it is used to study the metabolic pathways and mechanisms of action of similar compounds. In medicine, it is used in the development of new therapeutic agents and in forensic science as a reference standard for drug testing .
Mechanism of Action
The mechanism of action of rac Benzodioxole-5-butanamine-d3 Etaydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
rac Benzodioxole-5-butanamine-d3 Etaydrochloride is unique due to the presence of deuterium atoms, which can influence its chemical and physical properties. Similar compounds include:
Benzodioxole-5-butanamine: The non-deuterated analog.
3,4-Methylenedioxy-α-(ethyl-d3)-β-phenylethylamine Hydrochloride: Another deuterated analog with similar structural features.
These compounds share similar chemical structures but may differ in their specific applications and properties.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4,4,4-trideuteriobutan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-9(12)5-8-3-4-10-11(6-8)14-7-13-10;/h3-4,6,9H,2,5,7,12H2,1H3;1H/i1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRHMTZYADABJZ-NIIDSAIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC2=C(C=C1)OCO2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(CC1=CC2=C(C=C1)OCO2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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